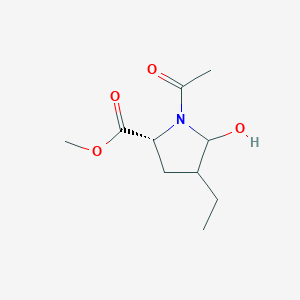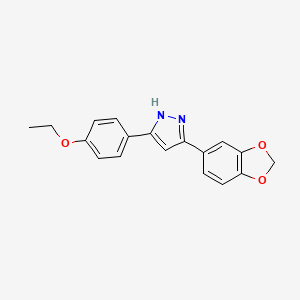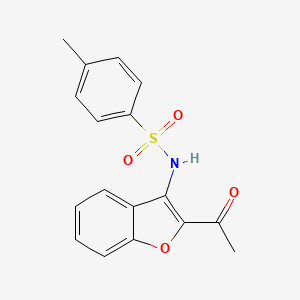
2-(3-Methyl-1,2-oxazol-5-yl)-1-(pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylisoxazol-5-yl)-1-(pyridin-2-yl)ethanone is an organic compound that features both an isoxazole and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylisoxazol-5-yl)-1-(pyridin-2-yl)ethanone typically involves the formation of the isoxazole ring followed by its attachment to the pyridine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the isoxazole ring to the pyridine ring using coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products
Oxidation Products: Oxidized derivatives of the isoxazole ring.
Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Methylisoxazol-5-yl)-1-(pyridin-2-yl)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for compounds like 2-(3-Methylisoxazol-5-yl)-1-(pyridin-2-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylisoxazol-5-yl)-1-(pyridin-3-yl)ethanone: Similar structure with a different position of the pyridine ring.
2-(3-Methylisoxazol-5-yl)-1-(pyridin-4-yl)ethanone: Another positional isomer.
2-(3-Methylisoxazol-5-yl)-1-(quinolin-2-yl)ethanone: Featuring a quinoline ring instead of pyridine.
Uniqueness
The unique combination of the isoxazole and pyridine rings in 2-(3-Methylisoxazol-5-yl)-1-(pyridin-2-yl)ethanone may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
102116-94-9 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-9(15-13-8)7-11(14)10-4-2-3-5-12-10/h2-6H,7H2,1H3 |
InChI Key |
ZTQHKHNENJKXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)


![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)


![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)


![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)

![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)
